Diandraflavone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

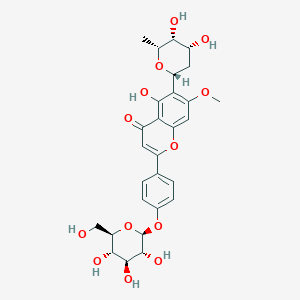

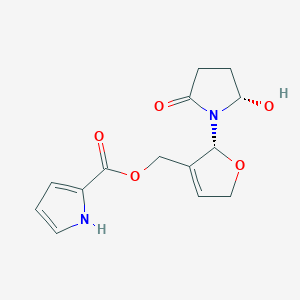

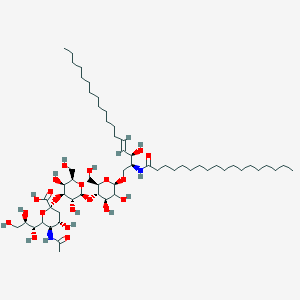

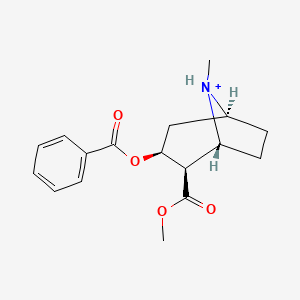

Diandraflavone is a C-glycosyl compound that is flavone substituted by hydroxy group at position 5, a methoxy group at position 7, a beta-D-glucopyranosyloxy group at position 4' and a beta-D-oliopyranosyl moiety at position 6. Isolated from Drymaria diandra, it exhibits natioxidant activity. It has a role as a metabolite and an antioxidant. It is a C-glycosyl compound, a monomethoxyflavone, a monohydroxyflavone and a glycosyloxyflavone.

Scientific Research Applications

Anti-HIV and Anti-Inflammatory Properties

Diandraflavone, a C-glycoside flavonoid isolated from Drymaria diandra, has shown significant biological activities in scientific research. Notably, it exhibited selective inhibition on superoxide anion generation from human neutrophils, indicating potential anti-inflammatory properties (Hsieh et al., 2004).

Isoflavones in Health Research

While not directly related to diandraflavone, research on isoflavones, a class of flavonoids to which diandraflavone belongs, provides context for its potential applications. Isoflavones like genistein and daidzein have been studied for their roles in alleviating menopausal symptoms, improving bone health, and offering protective effects against certain diseases (Migliaccio & Anderson, 2003).

Potential in Cancer Research

Flavonoids, including diandraflavone, have been examined for their anti-cancer properties. For example, studies have explored the effects of flavonoids on tumor activity and immune response regulation in animal models, suggesting their potential as anti-tumor agents (Liu et al., 2006).

Role in Cognitive Function

Isoflavones have been investigated for their effects on cognitive function in postmenopausal women, though the results are mixed. Some studies indicate favorable effects on cognitive function, particularly verbal memory, in postmenopausal women, offering insights into how diandraflavone might be applied in this area (Kritz-Silverstein et al., 2003).

Cardiovascular Health

Research on isoflavone metabolites, which are related to diandraflavone, suggests potential cardioprotective properties. These compounds have shown abilities to influence vascular activity, indicating their possible role in cardiovascular health management (Chin-Dusting et al., 2001).

properties

Product Name |

Diandraflavone |

|---|---|

Molecular Formula |

C28H32O13 |

Molecular Weight |

576.5 g/mol |

IUPAC Name |

6-[(2R,4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-7-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C28H32O13/c1-11-23(32)15(31)8-18(38-11)22-17(37-2)9-19-21(25(22)34)14(30)7-16(40-19)12-3-5-13(6-4-12)39-28-27(36)26(35)24(33)20(10-29)41-28/h3-7,9,11,15,18,20,23-24,26-29,31-36H,8,10H2,1-2H3/t11-,15-,18-,20-,23+,24-,26+,27-,28-/m1/s1 |

InChI Key |

GJQWEXQXMZQZBX-BFPHBORISA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O)O |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O)O |

synonyms |

diandraflavone |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[di(propan-2-yl)amino]-4-sulfanylidenebut-2-enoic acid](/img/structure/B1259821.png)

![methyl (1S,15S,16S,17S,21S)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate](/img/structure/B1259829.png)